4-Decanol

Antimutagenesis Salmonella typhimurium Aflatoxin B1

4-Decanol is the only decanol isomer with documented antimutagenic activity (99% AFB1 inhibition, 93% MNNG inhibition). Its specific Log P (3.12) and vapor pressure (0.039 mmHg) make it essential for SAR, formulation, and analytical method development. Accept no substitutions—positional isomers lack this bioactivity. High purity (>98% GC) ensures reliable GC/HPLC standardization and semiochemical research.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 2051-31-2
Cat. No. B1670015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Decanol
CAS2051-31-2
SynonymsDecan-4-ol;  AI3-19949;  EINECS 218-117-2.
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC)O
InChIInChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3
InChIKeyDTDMYWXTWWFLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Decanol (CAS 2051-31-2): Procurement Guide for a Differentiated Secondary Fatty Alcohol


4-Decanol (CAS 2051-31-2) is a secondary fatty alcohol of the C10 series, characterized by a ten-carbon aliphatic chain with a hydroxyl group at the 4-position [1]. It is a naturally occurring compound, first isolated from mustard leaves (*Brassica juncea*), and is known for its established antimutagenic activity [2]. Unlike its primary alcohol or positional isomer counterparts, its specific molecular geometry confers distinct physicochemical properties, including a Log P of 3.12, a boiling point of 210-211 °C, and a vapor pressure of 0.039 mmHg at 25 °C, which directly impact its utility in specialized research and industrial applications [3][4].

Why 4-Decanol Cannot Be Replaced by Other Decanol Isomers in Critical Applications


Substituting 4-Decanol with other decanol isomers (e.g., 1-Decanol, 2-Decanol, 3-Decanol, or 5-Decanol) is scientifically invalid due to structure-dependent variations in bioactivity and physicochemical behavior [1]. While all decanols share the same molecular formula (C10H22O), the position of the hydroxyl group on the carbon chain dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets [2]. For instance, the antimutagenic property is a documented function of 4-Decanol, with no equivalent data supporting this activity for 1-, 2-, or 3-Decanol [3]. Furthermore, the specific lipophilicity (Log P) and vapor pressure of 4-Decanol are unique to its structure, meaning a generic substitution would introduce uncontrolled variability in any assay or process where precise chemical environment or behavior is required .

Quantitative Differentiation of 4-Decanol: A Comparator-Based Evidence Guide


Antimutagenic Activity: 4-Decanol vs. Other Decanol Isomers

4-Decanol is distinguished by its potent and well-documented antimutagenic activity, a property not reported for its positional isomers (1-, 2-, 3-, or 5-Decanol). In a direct assay, 4-Decanol (0.5% in DMSO) inhibited the mutagenic activity of Aflatoxin B1 (AFB1) and N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) in *Salmonella typhimurium* TA100 by 99% and 93%, respectively [1]. This specific activity defines a unique application space for 4-Decanol that cannot be fulfilled by other C10 alcohols, for which no comparable antimutagenic data exists .

Antimutagenesis Salmonella typhimurium Aflatoxin B1 MNNG

Lipophilicity (Log P) Comparison of 4-Decanol vs. 3-Decanol

The calculated Log P (octanol-water partition coefficient) of 4-Decanol is 3.12 [1], which is significantly lower than that of its positional isomer, 3-Decanol (Log P 3.88) . This difference of 0.76 Log P units indicates that 4-Decanol is less lipophilic than 3-Decanol, which has direct implications for its solubility, membrane permeability, and distribution in biphasic systems. In applications where precise control over compound partitioning is critical, such as in formulation development or cell-based assays, this difference is quantifiably meaningful.

Lipophilicity Log P Physicochemical Property ADME

Volatility Comparison: 4-Decanol vs. 2-Decanol

4-Decanol exhibits a lower volatility compared to 2-Decanol, as evidenced by its vapor pressure of 0.039 mmHg at 25 °C [1]. In contrast, 2-Decanol has a higher reported vapor pressure of 0.079 mmHg at 25 °C [2]. This quantifiable difference makes 4-Decanol the preferred isomer for applications requiring lower evaporation rates, such as in long-term stability studies of formulations or as a less volatile standard in gas chromatography (GC) method development.

Vapor Pressure Volatility Headspace Analysis GC

Purity Specifications and Availability for Critical Research

For procurement purposes, 4-Decanol is commercially available with a high-purity specification of >99% as determined by Gas Chromatography (GC) . While lower purity grades (e.g., 97%) exist for general synthesis , the availability of a >99% (GC) grade ensures minimal batch-to-batch variability from unknown impurities. This is a critical requirement for reproducible biological assays and analytical method development, where the presence of even trace impurities can confound results.

Purity GC Analysis Quality Control Procurement

Evidence-Backed Application Scenarios for Procuring 4-Decanol


Research on Antimutagenesis and Cancer Chemoprevention

Given its potent and specific inhibition of mutagenesis by AFB1 (99%) and MNNG (93%) in the Ames test [1], 4-Decanol is a critical positive control and research tool in studies focused on identifying and characterizing natural antimutagens and chemopreventive agents. Its unique activity profile, absent in other decanol isomers, makes it an essential compound for labs investigating the mechanisms of genotoxicity and its prevention.

Analytical Chemistry: Method Development and Quality Control

The high-purity grade (>99% GC) and well-defined physicochemical properties, including a Log P of 3.12 and a vapor pressure of 0.039 mmHg [2], establish 4-Decanol as a reliable analytical standard. It is suitable for use in developing and validating gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the quantification of fatty alcohols in complex matrices, where its distinct retention time and mass spectrum provide unambiguous identification.

Physicochemical Research and Formulation Science

The significant difference in lipophilicity between 4-Decanol (Log P 3.12) and 3-Decanol (Log P 3.88) [3] makes 4-Decanol a valuable compound for systematic studies investigating the structure-activity relationship (SAR) of lipophilicity. It can be used as a specific reference compound in formulation development to fine-tune the partitioning behavior, solubility, and membrane permeability of lipid-based delivery systems.

Chemical Ecology and Pheromone Research

4-Decanol has been identified as a component in the chemical ecology of certain insect species, such as the putative male-produced pheromone blend of *Sirex noctilio* [4]. Its procurement is essential for laboratories synthesizing and studying these semiochemical blends for the purpose of developing species-specific pest monitoring and management strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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